molecular formula C25H16F2N2O5 B2647190 2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 866344-22-1

2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2647190
CAS RN: 866344-22-1
M. Wt: 462.409
InChI Key: NUOIAZFFUQJPAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C26H19FN2O6. The structure likely includes a quinoline core, which is a common structure in many biologically active compounds. The presence of fluorobenzoyl and fluorophenyl groups may influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 474.444. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could interact with biological systems in a variety of ways, depending on its structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical substance, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research involving this compound are not specified in the search results. Given its complex structure, it may be of interest in various fields of research, including medicinal chemistry and material science .

properties

IUPAC Name

2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N2O5/c26-15-3-1-14(2-4-15)24(31)19-11-29(12-23(30)28-17-7-5-16(27)6-8-17)20-10-22-21(33-13-34-22)9-18(20)25(19)32/h1-11H,12-13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOIAZFFUQJPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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